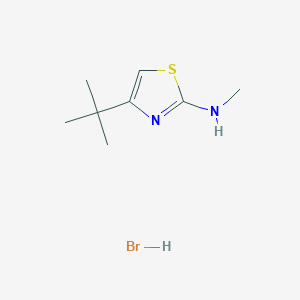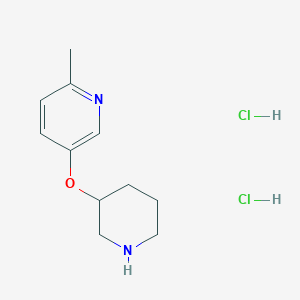![molecular formula C15H24ClNO B1394680 3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride CAS No. 1220020-03-0](/img/structure/B1394680.png)
3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride
Descripción general
Descripción
“3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1220033-66-8. It has a molecular weight of 255.79 . This compound is used in scientific research due to its unique structure and properties, making it suitable for various applications, including drug development, catalysis, and molecular imaging.
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H21NO.ClH/c1-10(2)12-5-4-11(3)14(8-12)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized by medicinal chemists to develop compounds for treating human diseases. This interest is driven by pyrrolidine's ability to efficiently explore pharmacophore space due to its sp3-hybridization, its contribution to the stereochemistry of molecules, and its increased three-dimensional coverage attributed to the non-planarity of the ring, a phenomenon known as "pseudorotation." The review highlights bioactive molecules with target selectivity featuring the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, documented from 2015 onwards. After comparing pyrrolidine's physicochemical parameters with those of the aromatic pyrrole and cyclopentane, the review delves into the influence of steric factors on biological activity and describes the structure–activity relationship (SAR) of the compounds studied. The review is structured based on synthetic strategies used for pyrrolidine derivatives, either through ring construction from different cyclic or acyclic precursors or through functionalization of preformed pyrrolidine rings. A significant feature of the pyrrolidine ring is its stereogenicity of carbons, and the review emphasizes how different stereoisomers and the spatial orientation of substituents can lead to a diverse biological profile of drug candidates due to their different binding modes to enantioselective proteins (Li Petri et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(2-methyl-5-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)14-5-4-12(3)15(8-14)17-10-13-6-7-16-9-13;/h4-5,8,11,13,16H,6-7,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBROVQIVNTGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



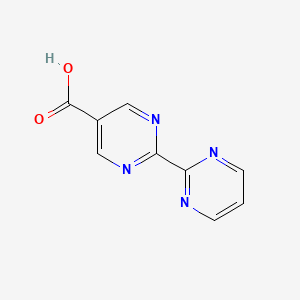
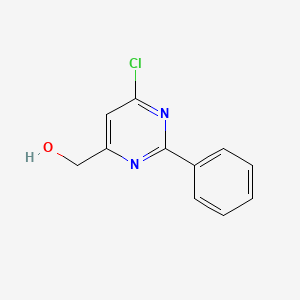
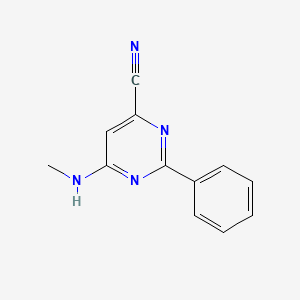
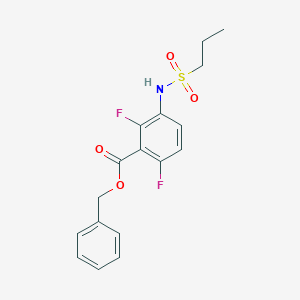
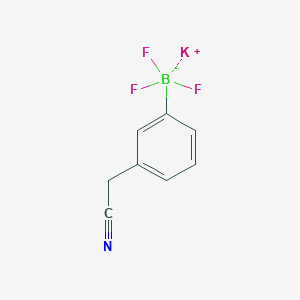
![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)
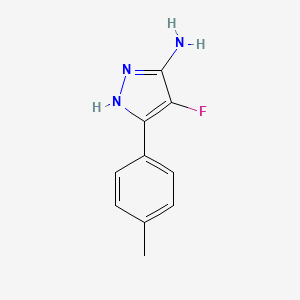
![3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol](/img/structure/B1394609.png)
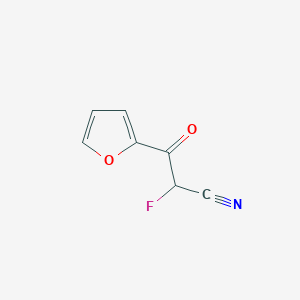
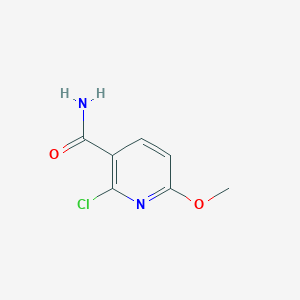
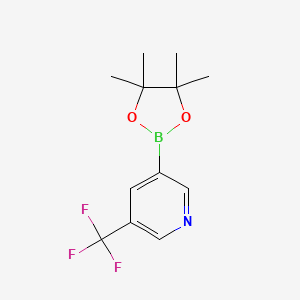
![Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1394616.png)
